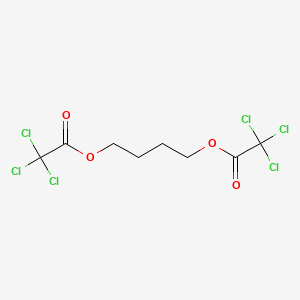
2-Heptyne, 1-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyne, 1-(2-propenyloxy)- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an allyl ether group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyne, 1-(2-propenyloxy)- typically involves the reaction of hept-2-yne with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the allyl alcohol, followed by the addition of hept-2-yne. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Heptyne, 1-(2-propenyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Diols, carbonyl compounds
Reduction: Alkanes
Substitution: Allyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-Heptyne, 1-(2-propenyloxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Heptyne, 1-(2-propenyloxy)- involves its interaction with molecular targets through its alkyne and allyl ether groups. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds, while the allyl ether group can undergo nucleophilic substitution, leading to various derivatives. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptyne: A simple alkyne with a similar carbon chain length but lacking the allyl ether group.
2-Heptyne: Similar to 2-Heptyne, 1-(2-propenyloxy)- but without the allyl ether group.
1-Octyne: An alkyne with a longer carbon chain, providing different physical and chemical properties.
Uniqueness
2-Heptyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to simpler alkynes.
Eigenschaften
CAS-Nummer |
32688-55-4 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-prop-2-enoxyhept-2-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |
InChI-Schlüssel |
VYFFYOIKMBJBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


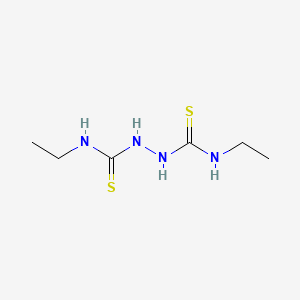


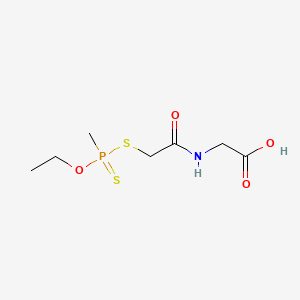
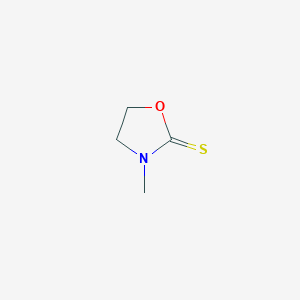
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


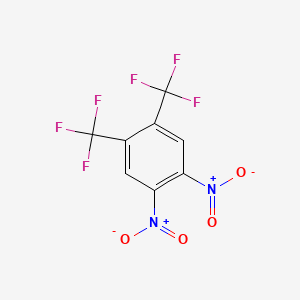
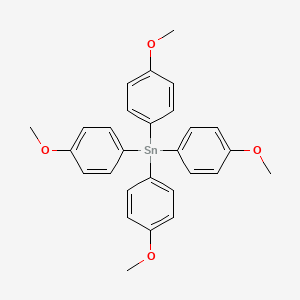
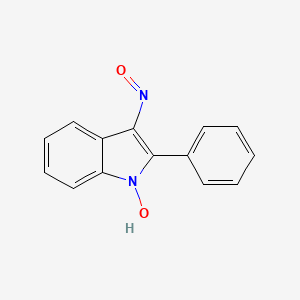
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
